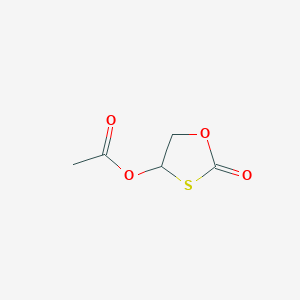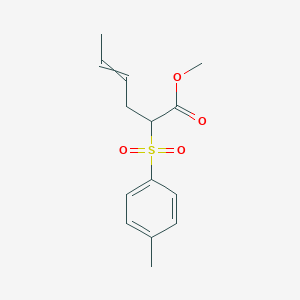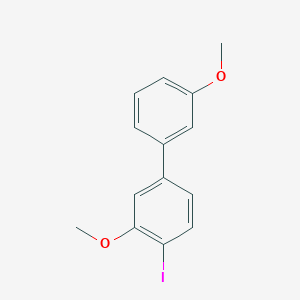
1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is an organic compound with the molecular formula C14H13IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and methoxy groups at the 3,3’-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethoxybiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- depends on the specific reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the biphenyl core, affecting reactivity and stability .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-iodo-: Similar structure but lacks the methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 3,3’-dimethoxy-: Lacks the iodine atom, affecting its use in coupling reactions.
1,1’-Biphenyl, 4,4’-dimethoxy-: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is unique due to the combination of iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
108541-94-2 |
|---|---|
Molecular Formula |
C14H13IO2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3 |
InChI Key |
ODNMWSWLIHLODJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


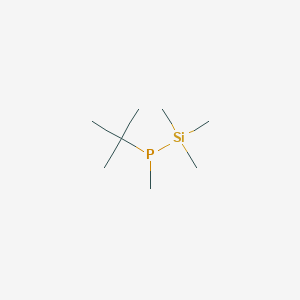
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
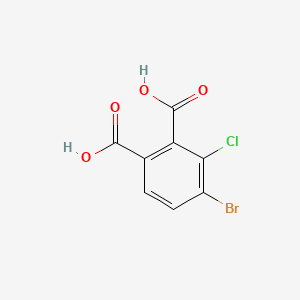
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
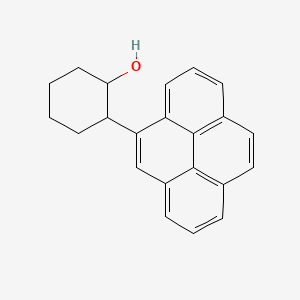
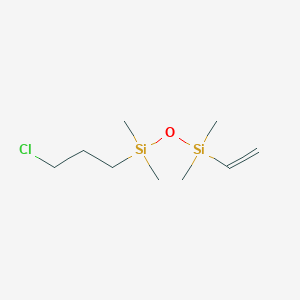
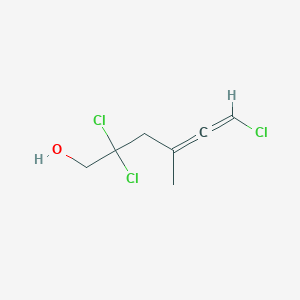
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
